molecular formula C10H14N2O2 B13593914 1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid

1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13593914
M. Wt: 194.23 g/mol
InChI Key: ZPURMQHGHZCVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a carboxylic acid group and a pyrazole ring substituted with two methyl groups

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions typically include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where the methyl groups can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include bases, acids, and various catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological systems.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7-6-8(12(2)11-7)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

ZPURMQHGHZCVGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2(CCC2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.